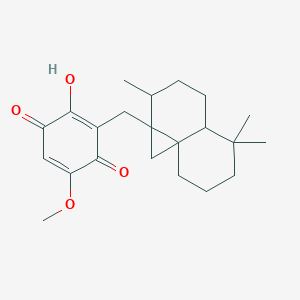
Dictyoceratidaquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dictyoceratidaquinone is a natural product that is isolated from marine sponges. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Dictyoceratidaquinone has been the subject of many scientific studies, and its potential applications in medicine and other fields have been explored extensively.
Mechanism Of Action
The mechanism of action of dictyoceratidaquinone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. This could explain its anti-cancer properties, as well as its ability to inhibit the growth of other types of cells.
Biochemical And Physiological Effects
Dictyoceratidaquinone has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication. It has also been found to inhibit the activity of certain proteins, such as NF-κB, which is involved in inflammation. Additionally, it has been found to have anti-microbial properties, which could make it useful in the treatment of bacterial and fungal infections.
Advantages And Limitations For Lab Experiments
One advantage of using dictyoceratidaquinone in laboratory experiments is that it is a natural product, which makes it a valuable tool for studying the effects of natural compounds on biological systems. Additionally, it has been found to exhibit a wide range of biological activities, which makes it useful for studying various aspects of cell biology and biochemistry. However, one limitation of using dictyoceratidaquinone in laboratory experiments is that it is difficult to synthesize, which makes it a rare and expensive compound.
Future Directions
There are many potential future directions for research on dictyoceratidaquinone. One area of focus could be on its anti-cancer properties, and how it could be used in the development of new cancer therapies. Additionally, research could be conducted on its anti-inflammatory and anti-microbial properties, and how it could be used in the treatment of various diseases. Finally, research could be conducted on the synthesis of dictyoceratidaquinone, and how it could be made more efficient and cost-effective.
Scientific Research Applications
Dictyoceratidaquinone has been the subject of many scientific studies due to its potential applications in medicine and other fields. It has been found to exhibit anti-cancer properties, and research has shown that it can inhibit the growth of cancer cells in vitro. Additionally, it has been found to have anti-inflammatory and anti-microbial properties, which could make it useful in the treatment of various diseases.
properties
CAS RN |
127506-68-7 |
|---|---|
Product Name |
Dictyoceratidaquinone |
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-13-6-7-17-20(2,3)8-5-9-21(17)12-22(13,21)11-14-18(24)15(23)10-16(26-4)19(14)25/h10,13,17,24H,5-9,11-12H2,1-4H3 |
InChI Key |
IISFNRDKMHZXTR-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(CCCC23C1(C3)CC4=C(C(=O)C=C(C4=O)OC)O)(C)C |
Canonical SMILES |
CC1CCC2C(CCCC23C1(C3)CC4=C(C(=O)C=C(C4=O)OC)O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)
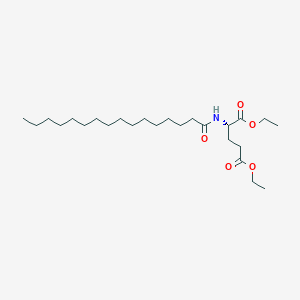
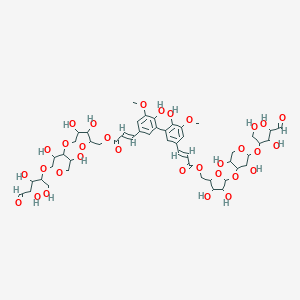
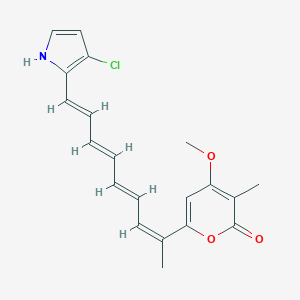

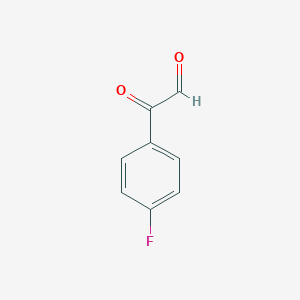
![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)
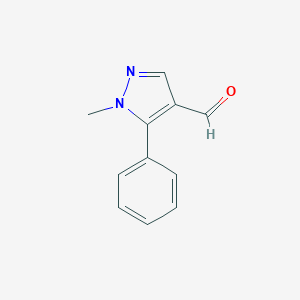
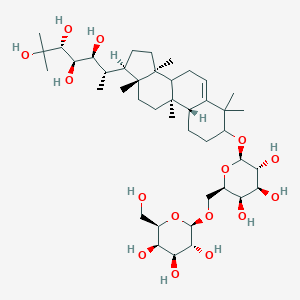

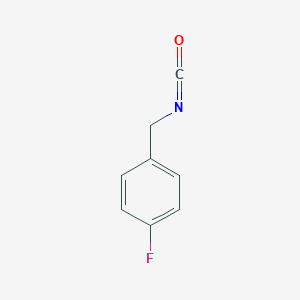

![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)
![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)